(S,E)-TCO2-PEG3-acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

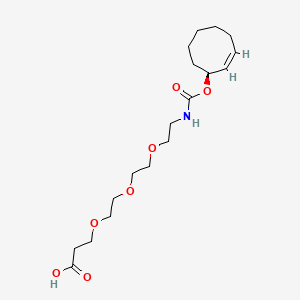

Molekularformel |

C18H31NO7 |

|---|---|

Molekulargewicht |

373.4 g/mol |

IUPAC-Name |

3-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C18H31NO7/c20-17(21)8-10-23-12-14-25-15-13-24-11-9-19-18(22)26-16-6-4-2-1-3-5-7-16/h4,6,16H,1-3,5,7-15H2,(H,19,22)(H,20,21)/b6-4+/t16-/m1/s1 |

InChI-Schlüssel |

ODMCISILWXXSNL-MQDFFIGUSA-N |

Isomerische SMILES |

C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCC(=O)O |

Kanonische SMILES |

C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Pivotal Role of the PEG3 Spacer in TCO Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, providing powerful tools for the precise modification of biomolecules in complex biological systems. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptionally fast kinetics and biocompatibility. The linker connecting the TCO moiety to the biomolecule of interest plays a critical role in the overall performance of the conjugate. This technical guide provides an in-depth analysis of the role of the tri-ethylene glycol (PEG3) spacer in TCO linkers, a common and seemingly simple component that has a profound impact on the physicochemical properties, pharmacokinetics, and stability of the resulting bioconjugates.

The Impact of the PEG3 Spacer on Core Properties

The incorporation of a PEG3 spacer into a TCO linker is a strategic choice aimed at optimizing the performance of the final bioconjugate. The hydrophilic and flexible nature of the PEG chain imparts several key advantages.[1]

Enhanced Solubility and Reduced Aggregation

A significant challenge in the development of bioconjugates, particularly antibody-drug conjugates (ADCs), is the often-hydrophobic nature of the linker and payload. This can lead to poor aqueous solubility and a propensity for aggregation, which can negatively impact manufacturing, formulation, and in vivo efficacy and safety. The inclusion of a hydrophilic PEG3 spacer significantly improves the water solubility of the TCO linker and the resulting conjugate, thereby mitigating aggregation.[2]

Improved Pharmacokinetics

PEGylation is a well-established strategy for improving the pharmacokinetic (PK) properties of therapeutic molecules.[3] Even a short PEG3 spacer can influence the PK profile of a TCO-conjugated biomolecule by increasing its hydrodynamic radius and shielding it from proteolytic degradation. This can lead to a longer circulation half-life and improved biodistribution.

Minimized Steric Hindrance

The PEG3 spacer provides a flexible extension from the surface of the biomolecule, which can minimize steric hindrance between the conjugated payload and the biomolecule itself.[4] In the context of ADCs, this is crucial for ensuring that the antibody's binding affinity for its target antigen is not compromised by the attached drug-linker.

Quantitative Data Summary

While the qualitative benefits of PEG spacers are widely acknowledged, direct head-to-head quantitative comparisons of TCO linkers with and without a PEG3 spacer are not always readily available in the public domain. The following tables present representative data to illustrate the expected impact of the PEG3 spacer on key performance parameters. This data is illustrative and may not represent specific experimental results.

Table 1: Impact of PEG3 Spacer on Physicochemical Properties

| Property | TCO Linker (No Spacer) | TCO-PEG3 Linker | Rationale for Improvement |

| Aqueous Solubility | Lower | Higher | The hydrophilic ethylene glycol units of the PEG3 spacer increase the overall polarity of the linker. |

| Aggregation Propensity | Higher | Lower | Improved solubility and steric shielding from the PEG chain reduce intermolecular interactions that lead to aggregation. |

| Binding Affinity (KD of ADC) | Potentially Higher | Lower (Maintained) | The PEG3 spacer provides distance and flexibility, preventing the payload from interfering with the antibody-antigen binding. |

Table 2: Impact of PEG3 Spacer on Pharmacokinetic Parameters

| Parameter | TCO Linker (No Spacer) | TCO-PEG3 Linker | Rationale for Improvement |

| Plasma Half-life (t½) | Shorter | Longer | The increased hydrodynamic size due to the PEG spacer can reduce renal clearance. |

| Clearance (CL) | Higher | Lower | Slower elimination from the body due to factors like reduced proteolysis and renal filtration. |

| Volume of Distribution (Vd) | Lower | Higher | The PEG spacer can influence tissue distribution. |

Table 3: Impact of PEG3 Spacer on In Vitro Stability

| Assay | TCO Linker (No Spacer) | TCO-PEG3 Linker | Rationale |

| Plasma Stability (% intact after 7 days) | Lower | Higher | The PEG spacer can provide some protection against enzymatic degradation in plasma. |

| Reactivity Loss (Storage at 4°C for 4 weeks) | Higher | Lower (~7-10.5% loss)[5] | The PEG spacer may influence the conformational stability of the TCO group, though some isomerization to the non-reactive cis-cyclooctene (CCO) can still occur. |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of different linker technologies. Below are representative protocols for key experiments relevant to the evaluation of TCO-PEG3 linkers.

Protocol 1: Determination of Aqueous Solubility

This protocol describes a kinetic solubility assay to determine the aqueous solubility of a TCO linker.

Materials:

-

TCO linker compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate

-

Plate shaker

-

UV-Vis microplate reader or nephelometer

Procedure:

-

Prepare Stock Solution: Prepare a high-concentration stock solution of the TCO linker in DMSO (e.g., 10 mM).

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO.

-

Addition of Aqueous Buffer: To each well, add a fixed volume of PBS (pH 7.4) to initiate precipitation of the compound.

-

Incubation: Incubate the plate on a plate shaker for a defined period (e.g., 2 hours) at room temperature to allow for equilibration.

-

Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. The concentration at which precipitation is first observed is an indication of the kinetic solubility.

-

Data Analysis: Plot the turbidity/absorbance against the compound concentration to determine the solubility limit.

Protocol 2: In Vitro Plasma Stability Assay

This protocol evaluates the stability of a TCO-conjugated antibody in plasma over time.

Materials:

-

TCO-conjugated antibody (ADC)

-

Human or mouse plasma

-

Incubator at 37°C

-

LC-MS system

-

Sample preparation reagents (e.g., protein precipitation solution, internal standard)

Procedure:

-

Incubation: Incubate the TCO-conjugated antibody in plasma at a specific concentration (e.g., 1 mg/mL) at 37°C.

-

Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.

-

Sample Preparation: Precipitate the plasma proteins using a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact ADC remaining at each time point.

-

Data Analysis: Plot the percentage of intact ADC versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.

Protocol 3: TCO-Tetrazine Ligation Kinetics

This protocol measures the reaction rate of a TCO-PEG3 linker with a tetrazine-functionalized molecule.

Materials:

-

TCO-PEG3 linker

-

Tetrazine-functionalized molecule (e.g., a fluorescent dye)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Stopped-flow spectrophotometer or a standard spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of the TCO-PEG3 linker and the tetrazine-functionalized molecule in the reaction buffer.

-

Reaction Initiation: Rapidly mix the two reactant solutions in the spectrophotometer cuvette.

-

Monitoring: Monitor the change in absorbance over time at a wavelength where the tetrazine has a characteristic absorbance that disappears upon reaction (typically around 320 nm or 520 nm, depending on the tetrazine).

-

Data Analysis: The reaction rate can be determined by fitting the absorbance versus time data to a second-order rate equation. This will yield the second-order rate constant (k₂), which is a measure of the reaction's efficiency.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships relevant to the use of TCO-PEG3 linkers.

Caption: Logical workflow for linker selection in drug development.

Caption: Experimental workflow for ADC development.

Caption: Workflow for pre-targeted imaging.

References

An In-depth Technical Guide to Bioorthogonal Chemistry with TCO Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioorthogonal chemistry, with a specific focus on the application of trans-cyclooctene (TCO) linkers. It is designed to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the principles, applications, and practical execution of TCO-mediated bioorthogonal reactions.

Core Principles of TCO-Based Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] Among the most powerful and widely used bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine.[3][4][5] This reaction is renowned for its exceptional kinetics, specificity, and biocompatibility, making it an invaluable tool for bioconjugation, in vivo imaging, and targeted drug delivery.

The TCO-tetrazine ligation proceeds through a [4+2] cycloaddition, where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine product.

Key characteristics of the TCO-tetrazine ligation include:

-

Exceptional Reaction Kinetics: This reaction boasts second-order rate constants that can reach up to 10 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known. This allows for efficient labeling at the low concentrations typically found in biological systems.

-

Biocompatibility: The reaction proceeds readily in aqueous media under physiological conditions (pH 6-9, room temperature) without the need for cytotoxic catalysts like copper, which is a requirement for other "click chemistry" reactions.

-

High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not cross-react with endogenous functional groups such as amines, thiols, or carboxylates, ensuring highly specific conjugation with minimal off-target effects.

-

Stability and Irreversibility: The resulting dihydropyridazine bond is stable and the reaction is irreversible, leading to the formation of long-lasting conjugates.

The TCO-Tetrazine Ligation: A Visual Representation

The following diagram illustrates the mechanism of the inverse-electron-demand Diels-Alder reaction between a trans-cyclooctene and a tetrazine.

Quantitative Data on TCO Linkers and Tetrazine Reactions

The reactivity of TCO linkers can be modulated by their structure, with more strained systems generally exhibiting faster reaction rates. The following table summarizes the second-order rate constants for various TCO derivatives with a common tetrazine partner, providing a basis for selecting the appropriate linker for a given application.

| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| trans-Cyclooctene (TCO) | 3,6-diphenyl-s-tetrazine | ~3,100 | |

| s-TCO (strained TCO) | 3,6-dipyridyl-s-tetrazine | ~3,300,000 | |

| d-TCO (dioxolane-fused TCO) | 3,6-dipyridyl-s-tetrazine | ~366,000 | |

| TCO-mAb conjugate | [¹¹¹In]In-labeled-Tz | ~13,000 |

Experimental Protocols

Labeling of a Protein with a TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.

Materials:

-

Protein of interest

-

TCO-NHS ester

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Anhydrous DMSO or DMF

-

Quench buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Buffer exchange the protein into an amine-free buffer. The recommended protein concentration is 1-5 mg/mL.

-

TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature.

-

Quenching: Stop the reaction by adding the quench buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

-

Purification: Remove excess, unreacted TCO-NHS ester by using a desalting column or through dialysis.

TCO-Tetrazine Ligation for Bioconjugation

This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

-

TCO-modified protein

-

Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Size exclusion chromatography or dialysis equipment (optional)

Procedure:

-

Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

-

Ligation Reaction: Add the tetrazine-labeled molecule to the TCO-modified protein solution. A 1.05- to 1.5-fold molar excess of the tetrazine reagent is recommended. The reaction is typically complete within 30-60 minutes at room temperature.

-

Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent using size exclusion chromatography or dialysis.

Applications in Drug Development

The unique characteristics of the TCO-tetrazine ligation have made it a valuable tool in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and in pretargeted therapy and imaging.

Antibody-Drug Conjugates (ADCs)

TCO linkers can be used to attach potent cytotoxic drugs to antibodies, creating ADCs. The high specificity of the antibody directs the drug to cancer cells, and the bioorthogonal nature of the TCO linker allows for a controlled and specific conjugation process. A "click-to-release" strategy has also been developed where the TCO linker is designed to cleave and release the drug upon reaction with a tetrazine, offering an additional layer of control over drug activation.

The following diagram illustrates a general workflow for the construction of an ADC using a TCO linker.

References

- 1. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]

- 2. Finding the Right (Bioorthogonal) Chemistry (2014) | David M. Patterson | 615 Citations [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to (S,E)-TCO2-PEG3-acid: A Bioorthogonal Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S,E)-TCO2-PEG3-acid, a bifunctional linker at the forefront of bioorthogonal chemistry. We will delve into its chemical properties, core reactivity, and applications in drug development and proteomics. This document offers detailed experimental protocols derived from peer-reviewed literature and visual diagrams to illustrate key concepts and workflows, serving as a practical resource for researchers in the field.

Core Concepts and Physicochemical Properties

This compound, with CAS number 2141981-86-2, is a versatile molecule designed for bioconjugation.[1] It features two key functional groups: a strained trans-cyclooctene (TCO) moiety and a terminal carboxylic acid. The TCO group is highly reactive towards tetrazine partners in an inverse-electron demand Diels-Alder (iEDDA) reaction, a cornerstone of "click chemistry".[2][3] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native biochemical processes.[2][3]

The molecule also incorporates a three-unit polyethylene glycol (PEG3) spacer. This hydrophilic linker enhances the aqueous solubility of the molecule and any subsequent conjugates, which is crucial for biological applications. The PEG spacer also provides flexibility and reduces steric hindrance, facilitating the interaction between the TCO group and its tetrazine target. The terminal carboxylic acid allows for the covalent attachment of the linker to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through the formation of a stable amide bond.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| CAS Number | 2141981-86-2 |

| Molecular Weight | 373.45 g/mol |

| Molecular Formula | C₁₈H₃₁NO₇ |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO, DMF, DCM |

| Storage Conditions | -20°C, desiccated |

The Chemistry of Bioorthogonal Ligation

The primary application of this compound lies in its ability to participate in the inverse-electron demand Diels-Alder (iEDDA) reaction. This reaction involves the [4+2] cycloaddition between the electron-rich TCO group (the dienophile) and an electron-poor tetrazine (the diene). The reaction is driven by the high ring strain of the trans-cyclooctene, leading to exceptionally fast reaction kinetics. Following the initial cycloaddition, a retro-Diels-Alder reaction occurs, irreversibly releasing nitrogen gas and forming a stable dihydropyridazine product. This rapid and irreversible reaction allows for the efficient formation of covalent bonds even at low concentrations of reactants.

The workflow for a typical bioconjugation experiment involves two main steps. First, the carboxylic acid group of this compound is activated and reacted with a primary amine on a molecule of interest (e.g., a protein or antibody) to form a stable TCO-functionalized molecule. In the second step, this TCO-modified molecule is introduced to a second molecule that has been functionalized with a tetrazine group. The bioorthogonal iEDDA reaction then proceeds rapidly to form the final conjugate.

Experimental workflow for bioconjugation.

Application in Signaling Pathway Analysis

A key application of this compound is in the study of protein-protein interactions (PPIs), which are fundamental to cellular signaling pathways. By using this linker in conjunction with tetrazine-modified partners, researchers can covalently trap interacting proteins in situ, allowing for their subsequent identification and characterization.

For example, to investigate the interaction between a receptor tyrosine kinase (RTK) and a downstream signaling protein, one could engineer the cells to express a tetrazine-modified version of the RTK. Upon ligand binding and receptor dimerization, a TCO-functionalized probe, synthesized using this compound, could be introduced. If the downstream protein is in close proximity to the activated receptor, the TCO probe will react with the tetrazine on the RTK, effectively crosslinking the interacting proteins. This complex can then be isolated and analyzed by mass spectrometry to identify the interacting partners.

Signaling pathway investigation workflow.

Experimental Protocols

The following is a representative protocol for cell surface labeling using a TCO-PEG3-biotin conjugate, which is analogous to the use of this compound for introducing a TCO handle. This protocol is adapted from Lin et al., 2017.

Materials:

-

Cells metabolically labeled with a tetrazine-modified sugar (e.g., Ac4ManNTz).

-

TCO-PEG3-biotin (or a similar TCO-PEG3 conjugate).

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer.

-

Streptavidin-conjugated fluorescent probe for detection.

Procedure:

-

Culture cells and induce metabolic labeling with the tetrazine-modified sugar for 3 days.

-

Wash the cells with PBS to remove any unreacted sugar.

-

Incubate the cells with a solution of the TCO-PEG3 conjugate (e.g., 0.25 mmol/L TCO-PEG3-biotin in PBS) at 37°C for 30 minutes.

-

Wash the cells again with PBS to remove any unreacted TCO conjugate.

-

For analysis of labeled glycoproteins, harvest the cells by incubating with lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

-

The labeled proteins can now be analyzed by methods such as Western blot, using a streptavidin-conjugated probe to detect the biotinylated proteins.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its unique combination of a highly reactive TCO group, a hydrophilic PEG spacer, and a versatile carboxylic acid handle makes it an ideal linker for a wide range of bioconjugation applications. From the construction of antibody-drug conjugates to the investigation of complex cellular signaling pathways, the principles of bioorthogonal chemistry embodied by this molecule are paving the way for new discoveries and therapeutic strategies. This guide provides a solid foundation for understanding and implementing this technology in your research endeavors.

References

solubility and stability of TCO-PEG-acid linkers

An In-Depth Technical Guide to the Solubility and Stability of TCO-PEG-Acid Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical physicochemical properties of Trans-cyclooctene (TCO)-PEG-Acid linkers, which are instrumental in the field of bioconjugation for creating targeted therapeutics like antibody-drug conjugates (ADCs). Understanding the solubility and stability of these linkers is paramount for ensuring the successful design, synthesis, and performance of bioconjugates.

Introduction to TCO-PEG-Acid Linkers

TCO-PEG-Acid linkers are heterobifunctional molecules designed for the efficient and specific conjugation of biomolecules. They are composed of three key components:

-

Trans-cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazine partners. This "click chemistry" reaction is known for its exceptional speed and specificity in complex biological media.[1][2]

-

Polyethylene Glycol (PEG): A hydrophilic polymer spacer. The PEG chain enhances the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, minimizes non-specific interactions, and can improve the pharmacokinetic properties of the final bioconjugate.[3][4][5]

-

Carboxylic Acid (-COOH): A terminal functional group that allows for the covalent attachment of the linker to primary amine groups (e.g., lysine residues on a protein) through the formation of a stable amide bond, typically requiring activation with reagents like EDC or conversion to an NHS ester.

The interplay of these components dictates the overall performance of the linker in a bioconjugation workflow.

Solubility

The solubility of a TCO-PEG-Acid linker is overwhelmingly dictated by the length of its PEG chain. The inherent hydrophilicity of the PEG polymer is crucial for overcoming the hydrophobicity of the TCO group and many drug payloads, thereby preventing aggregation and ensuring the bioconjugate is suitable for formulation in aqueous buffers.

While precise solubility values are highly dependent on the specific PEG length (n), temperature, and buffer composition, the following table summarizes generally reported solubility characteristics.

Table 1: Solubility of TCO-PEG-Acid Linkers

| Compound Family | PEG Length (n) | Reported Solubility | Notes |

|---|---|---|---|

| TCO-PEGn-Acid | 2 | ≥ 2.5 mg/mL (in a prepared solution with DMSO, PEG300, Tween-80, and Saline) | This is not a direct aqueous solubility value but indicates good formulation potential. |

| TCO-PEGn-Acid | 4 | Soluble in DMSO, DCM, DMF | Aqueous solubility is not specified but is expected to be moderate. |

| TCO-PEGn-Acid | 24 | Soluble in water, DMF | Longer PEG chains confer significant aqueous solubility. |

| N-(TCO)-N-bis(PEG4-acid) | 4 (branched) | Soluble in Water, DMSO, DCM, DMF | Branched structures can further enhance solubility. |

| General TCO-PEG Derivatives | Various | Generally soluble in water and common organic solvents like DMSO and DMF. | Solubility in aqueous buffers increases with PEG chain length. |

Stability

The stability of TCO-PEG-Acid linkers is a critical parameter that influences their storage, handling, and efficacy in conjugation reactions. The primary pathway for instability is the isomerization of the reactive trans-cyclooctene (TCO) to its unreactive and thermodynamically more stable cis-cyclooctene (CCO) isomer. This process renders the linker incapable of reacting with its tetrazine partner.

Factors Influencing TCO Stability:

-

Thiols and Reducing Agents: Thiol-containing molecules, such as dithiothreitol (DTT) or endogenous thiols, can promote the isomerization of TCO to CCO. This is a critical consideration when working with proteins that require a reduction step prior to conjugation.

-

Serum Components: Studies have shown that TCO can be rapidly deactivated in serum. This is attributed to interactions with copper-containing serum proteins which can catalyze the isomerization.

-

pH: While the TCO group's stability across a pH range is not extensively documented in isolation, the stability of the entire linker construct can be affected. For instance, if the carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester for conjugation, this group is susceptible to hydrolysis, a reaction that is accelerated at higher pH.

-

Steric Hindrance and Linker Design: The specific structure of the TCO ring and the nature of the linker attachment can influence stability. Increasing steric hindrance on the TCO tag can impede the isomerization process. Furthermore, after conjugation, the TCO group can be "masked" by burying itself within the hydrophobic pockets of a protein; the hydrophilic PEG linker helps to prevent this, maintaining TCO accessibility.

-

Storage Conditions: For long-term storage, TCO-containing reagents should be kept at -20°C or -80°C, protected from light, and desiccated to prevent degradation. It is recommended to prepare solutions fresh before use.

Below is a diagram illustrating the factors that can lead to the degradation of the TCO moiety.

References

The Nexus of Proximity: A Technical Guide to TCO Linkers in Proteomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, understanding the dynamic interplay of proteins is paramount. Trans-cyclooctene (TCO) linkers, coupled with tetrazine ligation, have emerged as a powerful tool in the realm of bioorthogonal chemistry, enabling researchers to forge specific and efficient covalent bonds within complex biological systems. This technical guide delves into the core applications of TCO linkers in proteomics, providing a comprehensive overview of their mechanism, detailed experimental protocols, and quantitative data to empower your research and development endeavors.

The Core Principle: Inverse-Electron-Demand Diels-Alder Cycloaddition

The utility of TCO linkers in proteomics hinges on their rapid and highly specific reaction with tetrazines, a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This "click chemistry" reaction is characterized by its exceptional kinetics and the absence of a need for cytotoxic copper catalysts, making it ideal for applications in living cells and even whole organisms.[2]

The reaction proceeds through a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the strained, electron-rich trans-cyclooctene (dienophile). This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine product.[2] The speed of this ligation allows for the efficient labeling of biomolecules even at low concentrations.[3]

Quantitative Data: A Comparative Look at Reaction Kinetics

The second-order rate constants (k₂) for the TCO-tetrazine ligation are among the highest reported for bioorthogonal reactions, highlighting its remarkable efficiency. The specific rate can be influenced by the substituents on both the TCO and tetrazine molecules.

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |

| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | 9:1 Methanol/Water |

| TCO | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media |

| sTCO (strained TCO) | 3-methyl-6-phenyl-tetrazine | 420 ± 49 | ACN/PBS |

| TCO-conjugated antibody | [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³ | PBS at 37 °C |

Key Applications and Experimental Protocols

TCO linkers have found diverse applications across proteomics, from general protein labeling to sophisticated chemoproteomic strategies.

Protein Labeling and Modification

A fundamental application of TCO linkers is the straightforward labeling of proteins for visualization, purification, or downstream analysis. This is typically achieved by using TCO linkers functionalized with a reactive group that targets specific amino acid residues.

Experimental Protocol: Labeling of Primary Amines with TCO-NHS Ester

This protocol details the labeling of lysine residues and the N-terminus of a protein using a TCO-PEG-NHS ester.

Materials:

-

Protein of interest (1-5 mg/mL) in amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis cassette

Procedure:

-

Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free buffer using a desalting spin column or dialysis.[2]

-

Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

-

Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis. The TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule.

Experimental Protocol: Labeling of Cysteine Residues with TCO-Maleimide

This protocol describes the labeling of free sulfhydryl groups on cysteine residues using a TCO-PEG-Maleimide linker.

Materials:

-

Protein of interest with at least one free cysteine residue (1-5 mg/mL) in a sulfhydryl-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5)

-

TCO-PEGn-Maleimide (e.g., TCO-PEG3-Maleimide)

-

Anhydrous DMSO or DMF

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

-

Desalting spin column or dialysis cassette

Procedure:

-

Reduction of Disulfides (Optional): If the cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-100x molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.

-

Buffer Exchange: Ensure the protein is in a sulfhydryl-free and azide-free buffer at pH 7.0-7.5.

-

Prepare TCO-Maleimide Solution: Immediately before use, prepare a 5-20 mM stock solution of the TCO-PEGn-Maleimide in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 20-fold molar excess of the maleimide reagent to the protein solution and incubate for 1-4 hours at room temperature or 2-8 hours at 4°C.

-

Purification: Remove excess reagent by desalting the labeled protein through a desalting spin column or by dialysis.

Chemoproteomics: Target Identification and Interactome Profiling

TCO linkers are instrumental in "pull-down" experiments to identify the cellular targets of small molecules or to map the interaction partners of a protein of interest.

Experimental Protocol: Target Identification using a TCO-Conjugated Small Molecule Probe

This workflow outlines the enrichment and identification of cellular targets of a small molecule of interest.

Materials:

-

TCO-conjugated small molecule probe

-

Cells expressing the target protein(s)

-

Lysis buffer

-

Tetrazine-functionalized beads (e.g., Tz-biotin followed by streptavidin beads or directly Tz-sepharose beads)

-

Wash buffers

-

Elution buffer

-

Mass spectrometer for protein identification

Procedure:

-

Cell Treatment: Treat cells with the TCO-conjugated small molecule probe for a specified time to allow for target engagement.

-

Cell Lysis: Lyse the cells to release the proteome containing the probe-bound target proteins.

-

Enrichment: Incubate the cell lysate with tetrazine-functionalized beads. The TCO-probe-target complex will be captured on the beads via the TCO-tetrazine ligation.

-

Washing: Perform extensive washing steps to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads. This can be achieved by using a cleavable linker between the tetrazine and the bead, which can be cleaved by a specific chemical or photochemical trigger.

-

Protein Identification: Analyze the eluted proteins by mass spectrometry (e.g., LC-MS/MS) to identify the specific targets of the small molecule probe.

Studying Protein-Protein Interactions

The homobifunctional nature of linkers like TCO-PEG-TCO allows for the crosslinking of two proteins that have been individually labeled with tetrazine moieties, enabling the study of protein-protein interactions.

Experimental Protocol: Chemically Induced Dimerization of Tetrazine-Labeled Proteins

This protocol describes the use of a homobifunctional TCO linker to induce the dimerization of two proteins.

Materials:

-

Two proteins of interest (Protein A and Protein B), each functionalized with a tetrazine moiety.

-

TCO-PEGn-TCO homobifunctional crosslinker (e.g., TCO-PEG3-TCO)

-

Anhydrous DMSO

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Protein Solutions: Dissolve the tetrazine-labeled Protein A and Protein B in the reaction buffer.

-

Prepare Crosslinker Solution: Dissolve the TCO-PEGn-TCO in anhydrous DMSO to a concentration of 10 mM.

-

Dimerization Reaction: Combine the purified Tetrazine-Protein A and Tetrazine-Protein B in a microcentrifuge tube, typically at a 1:1 molar ratio. Add the TCO-PEGn-TCO solution to the protein mixture. A 0.5 molar equivalent of the crosslinker relative to the total protein concentration is a good starting point to favor heterodimer formation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

-

Analysis: Analyze the reaction products by SDS-PAGE to observe the formation of the dimer, which will have a higher molecular weight than the individual proteins. Further characterization can be performed by mass spectrometry.

Visualizing Workflows and Pathways

Graphviz (DOT language) can be used to create clear diagrams of the experimental workflows and the underlying chemical principles.

Caption: The inverse-electron-demand Diels-Alder cycloaddition between a TCO-modified protein and a tetrazine-functionalized probe.

Caption: A general experimental workflow for labeling a protein with a TCO linker followed by conjugation to a tetrazine probe.

Caption: A chemoproteomics workflow for the identification of small molecule targets using a TCO-conjugated probe.

Conclusion

TCO linkers, through their participation in the highly efficient and bioorthogonal TCO-tetrazine ligation, offer a versatile and powerful platform for a wide range of applications in proteomics. From fundamental protein labeling to the sophisticated mapping of protein-protein interactions and drug target identification, these tools provide researchers with the ability to probe and manipulate the proteome with a high degree of precision and control. The detailed protocols and quantitative data presented in this guide serve as a foundation for the successful implementation of TCO linker-based strategies in your research, paving the way for new discoveries in the complex and dynamic world of proteins.

References

A Technical Guide to Protein Labeling with Trans-Cyclooctene (TCO) Reagents

Core Principles and Applications for Researchers and Drug Development Professionals

The precise and stable modification of proteins is a cornerstone of modern biological research and therapeutic development. Among the most powerful techniques for achieving this is the bioorthogonal reaction between trans-cyclooctene (TCO) and tetrazine, a cornerstone of "click chemistry".[1][2] This guide provides an in-depth overview of the fundamental principles, experimental protocols, and key data associated with labeling proteins using TCO reagents.

The TCO-tetrazine ligation is a bioorthogonal reaction, meaning it occurs rapidly and selectively within complex biological systems without interfering with native biochemical processes.[3][4] This reaction is based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is exceptionally fast and does not require a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.[1] The high efficiency of this reaction, often exceeding 99%, allows for quantitative labeling even at low concentrations of reactants.

The process typically involves two main steps: first, the protein of interest is functionalized with a TCO group, and second, this TCO-modified protein is reacted with a tetrazine-conjugated molecule of interest, such as a fluorescent dye, a drug molecule, or a purification tag.

Strategies for TCO Functionalization of Proteins

There are two primary methods for introducing a TCO moiety into a protein:

-

Chemical Modification of Amino Acid Residues: This common approach involves reacting a TCO derivative, such as a TCO-NHS ester, with primary amines on the protein surface, primarily the ε-amino group of lysine residues. This method is straightforward but can result in a heterogeneous population of labeled proteins, as multiple lysine residues may be modified.

-

Site-Specific Incorporation via Genetic Code Expansion: For precise control over the labeling site, a TCO-containing unnatural amino acid can be genetically encoded and incorporated into the protein during expression. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (e.g., the amber stop codon) and inserts the TCO-amino acid at that position. This technique yields a homogeneously labeled protein with the TCO group at a single, defined location.

Quantitative Data: Reaction Kinetics and Reagent Comparison

The selection of TCO and tetrazine reagents can be tailored to specific experimental needs, with different derivatives offering varying reaction rates and stability. The speed of the TCO-tetrazine reaction is one of its most significant advantages, with second-order rate constants among the highest for any bioorthogonal reaction.

| Reagent/Condition | Key Feature | Advantage | Second-Order Rate Constant (k₂) |

| Tetrazines | |||

| Methyl-substituted Tetrazines | High stability in aqueous media. | Reliable for protein labeling applications. | ~2,000 M⁻¹s⁻¹ |

| Hydrogen-substituted Tetrazines | Extremely fast reaction kinetics. | Ideal for in vivo imaging where speed is critical. | Up to 10⁵ - 10⁷ M⁻¹s⁻¹ |

| TCO Derivatives | |||

| Standard TCO | The original and most basic TCO structure. | ~2,000 M⁻¹s⁻¹ | |

| sTCO (strained TCO) | Increased ring strain. | Leads to even faster reaction rates. | ~3,300,000 M⁻¹s⁻¹ |

| TCO with PEG Spacer | Increased hydrophilicity. | Improves labeling efficiency, enhances water solubility, and minimizes steric hindrance. | Varies with TCO core |

| axial-5-hydroxy-TCO | Increased reactivity due to steric effects. | ~150,000 M⁻¹s⁻¹ |

Experimental Protocols

The following are generalized protocols for the two-step labeling of proteins using TCO-NHS esters and a subsequent tetrazine ligation.

Protocol 1: Protein Labeling with TCO-NHS Ester

This protocol describes the functionalization of a protein with a TCO moiety by targeting primary amines.

Materials:

-

Protein of interest (1-5 mg/mL)

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5)

-

TCO-PEGn-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis cassette

Procedure:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange.

-

Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature.

-

Purification: Remove excess, unreacted TCO reagent using a desalting spin column or dialysis. The TCO-labeled protein can be stored at 4°C.

Protocol 2: Bioorthogonal Ligation with a Tetrazine Probe

This protocol details the reaction of the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled protein

-

Tetrazine-functionalized molecule (e.g., fluorescent dye, biotin)

-

Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

-

Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent and dilute into the reaction buffer.

-

Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.05-1.5 equivalents) of the tetrazine reagent is recommended.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic pink color.

-

Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.

Visualizing the Chemistry and Workflows

To better illustrate the underlying processes, the following diagrams depict the core reaction and experimental workflows.

Applications in Research and Drug Development

The robustness and versatility of TCO-tetrazine chemistry have made it an invaluable tool in various scientific disciplines:

-

Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed by TCO-tetrazine ligation is ideal for constructing ADCs, where a cytotoxic drug is attached to a tumor-targeting antibody.

-

Live-Cell and In Vivo Imaging: The bioorthogonality and rapid kinetics of the reaction are well-suited for labeling and tracking biomolecules in living cells and organisms without disrupting their natural functions. This is particularly useful in pretargeted imaging applications.

-

Proteomics and Protein-Protein Interactions: TCO labeling enables the study of protein interactions and the identification of binding partners in complex biological samples.

-

Biomaterials and Surface Modification: The ability to specifically attach proteins to surfaces or scaffolds is crucial for the development of novel biomaterials and diagnostic assays.

References

Methodological & Application

Application Notes and Protocols for the Activation of (S,E)-TCO2-PEG3-acid via EDC/NHS Chemistry

For Research Use Only.

Introduction

(S,E)-TCO2-PEG3-acid is a bifunctional linker molecule integral to the field of bioconjugation and click chemistry. It features a terminal carboxylic acid and a trans-cyclooctene (TCO) moiety, connected by a hydrophilic polyethylene glycol (PEG) spacer. The TCO group participates in rapid and specific inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-containing molecules, a cornerstone of bioorthogonal chemistry.[1][2] The terminal carboxylic acid allows for its conjugation to primary amine-containing biomolecules, such as proteins, peptides, and antibodies, through the formation of a stable amide bond.

This conjugation is typically achieved by activating the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is susceptible to hydrolysis in aqueous solutions. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This two-step process enhances coupling efficiency and allows for controlled conjugation to primary amines. The PEG spacer enhances water solubility and reduces steric hindrance during conjugation.

These application notes provide a detailed protocol for the EDC/NHS activation of this compound for subsequent conjugation to amine-containing molecules.

Data Presentation

The efficiency of the activation and subsequent conjugation is dependent on the molar ratios of the reagents. The following table provides recommended molar ratios for the activation of this compound. Optimization may be required for specific applications.

| Reagent | Molar Ratio (Reagent : this compound) | Purpose |

| EDC | 2 - 10 fold excess | Activation of the carboxylic acid group. |

| NHS or Sulfo-NHS | 2 - 10 fold excess | Stabilization of the reactive O-acylisourea intermediate. |

| Amine-containing Molecule | 1 - 10 fold excess (Linker : Amine) | Conjugation to the activated this compound. |

Experimental Protocols

This protocol describes a general two-step procedure for the activation of this compound and its conjugation to a primary amine-containing molecule.

Materials and Reagents

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Amine-containing molecule (e.g., protein, peptide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0. (Do not use buffers containing primary amines or carboxylates).

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (or other amine-free buffer).

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns

Protocol 1: Activation of this compound

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation, as they are hygroscopic.

-

Dissolve this compound in Activation Buffer. For organic-soluble preparations, dissolve in anhydrous DMF or DMSO first, then add to the Activation Buffer.

-

Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

-

Add the desired molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature.

Protocol 2: Conjugation to Amine-Containing Molecules

-

The activated (S,E)-TCO2-PEG3-NHS ester is unstable in aqueous solution and should be used immediately.

-

For sensitive applications, excess EDC and by-products can be removed using a desalting column equilibrated with Coupling Buffer.

-

Dissolve the amine-containing molecule in Coupling Buffer. The reaction of the NHS-activated molecule with primary amines is most efficient at pH 7-8.

-

Add the activated this compound solution to the amine-containing molecule solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

-

The resulting TCO-conjugated molecule can be purified from excess reagents and by-products using a desalting column or dialysis.

Visualization of Reaction and Workflow

Figure 1. Reaction scheme and experimental workflow for the EDC/NHS activation of this compound and subsequent amine conjugation.

Figure 2. Logical relationship of the key chemical transformations in the EDC/NHS activation and amidation process.

References

Application Notes and Protocols for the Conjugation of (S,E)-TCO2-PEG3-acid to a Primary Amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful conjugation of (S,E)-TCO2-PEG3-acid to a primary amine-containing molecule using the robust and widely-used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This protocol is designed to facilitate the creation of stable amide bonds for applications in bioconjugation, drug delivery, and molecular imaging.

Principle of the Reaction

The conjugation of a carboxylic acid to a primary amine is a two-step process facilitated by EDC and NHS. First, EDC activates the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is then stabilized by NHS, forming a semi-stable NHS ester. The amine-reactive NHS ester subsequently reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance during conjugation.

Materials and Reagents

-

This compound

-

Primary amine-containing molecule (e.g., protein, peptide, antibody, or small molecule)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents

-

Desalting columns (e.g., Sephadex G-25) or dialysis cassettes for purification

-

Standard laboratory equipment (vortex mixer, centrifuge, pH meter, reaction vials)

Experimental Protocols

This protocol provides a general framework. Optimization of molar ratios, reaction times, and temperatures may be necessary for specific applications.

Reagent Preparation

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

-

Immediately before use, prepare fresh 10 mg/mL stock solutions of EDC and NHS/Sulfo-NHS in either anhydrous DMF/DMSO or Activation Buffer.

-

Dissolve the primary amine-containing molecule in the appropriate Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).

Two-Step Conjugation Protocol

This two-step protocol is recommended to minimize side reactions, such as the formation of N-acylurea.

Step 1: Activation of this compound

-

In a reaction vial, combine the desired amount of this compound stock solution with Activation Buffer.

-

Add a 2 to 5-fold molar excess of EDC stock solution to the this compound solution.

-

Immediately add a 2 to 5-fold molar excess of NHS/Sulfo-NHS stock solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Primary Amine

-

Add the activated (S,E)-TCO2-PEG3-NHS ester solution from Step 1 to the solution of the primary amine-containing molecule. A 10- to 20-fold molar excess of the activated linker is a good starting point for optimization.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

Quenching the Reaction: To stop the reaction and hydrolyze any unreacted NHS esters, add Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

Purification of the Conjugate

Purification is crucial to remove unreacted reagents and byproducts. The choice of method will depend on the properties of the final conjugate.

-

Size-Exclusion Chromatography (SEC) / Desalting: This is the most common method to remove small molecules like unreacted EDC, NHS, and quenching reagents from the larger bioconjugate. Use a desalting column with an appropriate molecular weight cutoff (MWCO).[1][2]

-

Ion-Exchange Chromatography (IEX): This technique can be used to separate the conjugate from the unconjugated amine-containing molecule, especially if there is a significant change in the isoelectric point upon conjugation.[]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique suitable for the purification of smaller conjugates and for analytical characterization.

Characterization of the Conjugate

Successful conjugation should be confirmed using appropriate analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used to assess the purity of the conjugate and confirm the formation of a new, larger product with a different retention time.[4]

-

Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, confirming the successful addition of the (S,E)-TCO2-PEG3 moiety.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller conjugates, 1H NMR can be used to confirm the presence of characteristic peaks from both the (S,E)-TCO2-PEG3 linker and the primary amine-containing molecule.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for the conjugation reaction. These are starting recommendations and should be optimized for each specific application.

| Parameter | Recommended Range | Notes |

| Molar Ratios | ||

| This compound : EDC : NHS | 1 : 2-5 : 2-5 | A slight excess of EDC and NHS ensures efficient activation. |

| Activated Linker : Primary Amine | 10-20 : 1 | A molar excess of the linker drives the reaction to completion. |

| Reaction Conditions | ||

| Activation pH | 4.7 - 6.0 | MES buffer is recommended. |

| Conjugation pH | 7.2 - 8.3 | PBS or sodium bicarbonate buffer is recommended. |

| Activation Time | 15 - 30 minutes | At room temperature. |

| Conjugation Time | 2 hours to overnight | At room temperature or 4°C. |

| Quenching Time | 15 minutes | At room temperature. |

| Purification | ||

| Desalting Column MWCO | >5 kDa | Select based on the size of the final conjugate. |

Visualizations

Chemical Reaction Pathway

Caption: EDC/NHS mediated amide bond formation.

Experimental Workflow

Caption: Experimental workflow for conjugation.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Conjugation | Inactive EDC or NHS | Use fresh, high-quality reagents. Allow to warm to room temperature before opening to prevent moisture contamination. |

| Incorrect pH | Verify the pH of the activation and coupling buffers. Use non-amine, non-carboxylate buffers. | |

| Hydrolysis of NHS ester | Perform the conjugation step immediately after the activation step. | |

| Precipitation during reaction | Protein aggregation | Ensure the protein is soluble and stable in the chosen buffers. Consider a buffer exchange. |

| High EDC concentration | Reduce the molar excess of EDC. |

Note: The precise chemical structure of this compound was not found in the search results. The protocols and diagrams provided are based on the closely related and commonly used (S,E)-TCO-PEG3-acid.

References

Application Notes: TCO-Tetrazine Ligation for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trans-cyclooctene (TCO)-tetrazine ligation is a bioorthogonal reaction that has become an invaluable tool for the precise and efficient conjugation of biomolecules.[1][2] This reaction is based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a TCO and a tetrazine.[1][3] Key characteristics of this ligation include its exceptionally fast reaction kinetics, high specificity, and biocompatibility, as it proceeds rapidly in aqueous environments without the need for cytotoxic catalysts like copper.[4] The reaction forms a stable dihydropyridazine bond, with nitrogen gas being the sole byproduct. These features make the TCO-tetrazine ligation particularly well-suited for applications at low biomolecule concentrations, as is common in drug development, diagnostics, live-cell imaging, and the construction of antibody-drug conjugates (ADCs).

Quantitative Data Summary

The efficiency and speed of the TCO-tetrazine ligation are influenced by the specific chemical structures of the reactants and the reaction conditions. The second-order rate constant (k), a measure of reaction speed, is a critical parameter. The table below summarizes key quantitative data for this reaction.

| Parameter | Value | Conditions | Source |

| Second-Order Rate Constant (k) | |||

| General Range | 1 - 1 x 10⁶ M⁻¹s⁻¹ | Varies with TCO and tetrazine structure | |

| Hydrogen-substituted tetrazines with TCO | up to 30,000 M⁻¹s⁻¹ | Aqueous Media | |

| Methyl-substituted tetrazines with TCO | ~1000 M⁻¹s⁻¹ | Aqueous Media | |

| 3,6-di-(2-pyridyl)-s-tetrazine with TCO | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | |

| ATTO-tetrazines with TCO | up to 1000 M⁻¹s⁻¹ | PBS Buffer | |

| Reaction pH | 6.0 - 9.0 | PBS buffer is commonly used | |

| For NHS Ester Labeling | 7.0 - 9.0 | Amine-free buffers (e.g., phosphate) are required | |

| Reaction Temperature | Room Temperature (25°C) or 37°C | General applications | |

| 4°C | For sensitive biomolecules (requires longer incubation) | ||

| Reaction Duration | |||

| General Protein Conjugation | 30 - 60 minutes | At room temperature | |

| Extended Incubation | up to 2 hours | For less reactive partners or lower concentrations | |

| ATTO-dye Ligation | 10 - 30 minutes | At 4°C, 25°C, or 37°C |

Experimental Protocols

Here we provide detailed protocols for a standard protein-protein conjugation using TCO-tetrazine ligation. This involves three main stages: activating the first protein with a TCO moiety, activating the second protein with a tetrazine moiety, and the final ligation reaction.

Protocol 1: Labeling Protein A with TCO-NHS Ester

This protocol describes the modification of a protein containing primary amines (e.g., lysine residues) with a TCO group using an N-Hydroxysuccinimide (NHS) ester derivative.

Materials:

-

Protein A in an amine-free buffer (e.g., PBS: 20 mM sodium phosphate, 150 mM NaCl, pH 7.4)

-

TCO-PEG-NHS Ester (a PEG linker improves solubility and reduces steric hindrance)

-

Anhydrous DMSO or DMF

-

Quench Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns

Procedure:

-

Protein Preparation: Prepare Protein A at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. If the stock buffer contains primary amines (e.g., Tris), exchange it for PBS using a spin desalting column.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and will hydrolyze in water; let the reagent vial come to room temperature before opening.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. For protein concentrations below 5 mg/mL, a 20- to 50-fold excess may be necessary.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the Quench Buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature to quench any unreacted NHS ester.

-

Purification: Remove excess, unreacted TCO-NHS ester reagent using a spin desalting column or through dialysis. The purified TCO-labeled Protein A is now ready for ligation. Store at 4°C.

Protocol 2: Labeling Protein B with Tetrazine-NHS Ester

This protocol is identical in principle to Protocol 1 but uses a tetrazine-functionalized NHS ester.

Materials:

-

Protein B in amine-free buffer (e.g., PBS, pH 7.4)

-

Tetrazine-PEG-NHS Ester

-

Anhydrous DMSO or DMF

-

Quench Buffer (1 M Tris-HCl, pH 8.0)

-

Spin desalting columns

Procedure:

-

Protein and Reagent Preparation: Follow steps 1 and 2 from Protocol 1, substituting Protein A and the TCO reagent with Protein B and the Tetrazine-PEG-NHS ester, respectively.

-

Labeling and Incubation: Follow steps 3 and 4 from Protocol 1.

-

Quenching and Purification: Follow steps 5 and 6 from Protocol 1 to quench the reaction and purify the resulting Tetrazine-labeled Protein B. The purified conjugate can be stored at 4°C.

Protocol 3: TCO-Tetrazine Ligation

This protocol describes the final conjugation of the TCO-labeled Protein A and the Tetrazine-labeled Protein B.

Materials:

-

Purified TCO-labeled Protein A

-

Purified Tetrazine-labeled Protein B

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Size-Exclusion Chromatography (SEC) system (optional, for purification)

Procedure:

-

Reactant Preparation: Prepare both the TCO-labeled Protein A and Tetrazine-labeled Protein B in the reaction buffer.

-

Ligation Reaction: Mix the two labeled proteins together in a tube. It is often recommended to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-labeled protein relative to the TCO-labeled protein to ensure complete consumption of the limiting reagent.

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. For sensitive proteins or to slow down the reaction, incubation can be performed at 4°C for 30-120 minutes.

-

Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by measuring the decrease in its absorbance at 510-550 nm.

-

Purification (Optional): The final conjugate can be purified from any unreacted starting material or byproducts using size-exclusion chromatography (SEC) if high purity is required.

-

Storage: Store the final protein-protein conjugate at 4°C until ready for use.

Visualizations

Experimental Workflow: Protein-Protein Conjugation

Caption: Workflow for TCO-tetrazine mediated protein-protein conjugation.

Reaction Mechanism: Inverse-Electron-Demand Diels-Alder

Caption: Mechanism of the TCO-tetrazine bioorthogonal ligation reaction.

References

Application Notes and Protocols for (S,E)-TCO₂-PEG₃-acid in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. The (S,E)-TCO₂-PEG₃-acid is a novel linker that utilizes bioorthogonal click chemistry for the precise and efficient conjugation of payloads to antibodies. This linker features a trans-cyclooctene (TCO) moiety for reaction with a tetrazine-modified antibody and a polyethylene glycol (PEG) spacer to enhance solubility and improve the pharmacokinetic profile of the resulting ADC. The terminal carboxylic acid allows for the attachment of an amine-containing payload prior to antibody conjugation.

These application notes provide a comprehensive overview and detailed protocols for the use of (S,E)-TCO₂-PEG₃-acid in the synthesis of ADCs.

Principle of the Method

The synthesis of an ADC using (S,E)-TCO₂-PEG₃-acid is a two-stage process. First, the carboxylic acid group of the linker is conjugated to a primary amine on the cytotoxic payload, typically through an amide bond formation facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting TCO-linker-payload conjugate is then purified.

In the second stage, a monoclonal antibody is functionalized with a tetrazine moiety. The TCO group on the linker-payload conjugate then reacts with the tetrazine on the antibody via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry" reaction. This reaction is highly specific and proceeds rapidly under mild, physiological conditions, resulting in a stable, covalent bond between the linker and the antibody.

Data Presentation

Table 1: Physicochemical Properties of (S,E)-TCO₂-PEG₃-acid

| Property | Value |

| Molecular Weight | 373.44 g/mol |

| Formula | C₁₈H₂₉NO₇ |

| Purity | >95% |

| Solubility | Soluble in DMSO, DMF, and DCM |

| Storage | -20°C, desiccated |

Table 2: Representative Quantitative Data for a TCO-linker based ADC (Trastuzumab-TCO-PEG-MMAE)

| Parameter | Value | Reference |

| Drug-to-Antibody Ratio (DAR) | ||

| Average DAR (HIC-UV) | 3.8 | [1] |

| DAR Distribution (LC-MS) | DAR0: 5%, DAR2: 20%, DAR4: 50%, DAR6: 20%, DAR8: 5% | [1] |

| In Vitro Cytotoxicity | ||

| IC₅₀ (SK-BR-3, HER2+++) | 0.5 nM | [2] |

| IC₅₀ (MDA-MB-468, HER2-) | >1000 nM | [2] |

| In Vivo Efficacy (Xenograft Model) | ||

| Tumor Growth Inhibition (3 mg/kg) | 95% | [3] |

| Pharmacokinetics | ||

| ADC Half-life (Rat) | ~150 hours |

Note: The data presented are representative of ADCs constructed with similar TCO-PEG linkers and may vary depending on the specific antibody, payload, and conjugation conditions.

Experimental Protocols

Protocol 1: Conjugation of (S,E)-TCO₂-PEG₃-acid to an Amine-Containing Payload (e.g., MMAE)

This protocol describes the activation of the carboxylic acid on the (S,E)-TCO₂-PEG₃-acid linker and its subsequent conjugation to a payload containing a primary amine, such as Monomethyl Auristatin E (MMAE).

Materials:

-

(S,E)-TCO₂-PEG₃-acid

-

Amine-containing payload (e.g., MMAE)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

DIPEA (N,N-Diisopropylethylamine)

-

Reverse-phase HPLC system for purification

-

LC-MS system for characterization

Procedure:

-

Activation of (S,E)-TCO₂-PEG₃-acid: a. Dissolve (S,E)-TCO₂-PEG₃-acid in Activation Buffer to a final concentration of 10 mM. b. Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use. c. Add a 2-5 molar excess of EDC and NHS to the (S,E)-TCO₂-PEG₃-acid solution. d. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

Conjugation to Amine-Containing Payload: a. Dissolve the amine-containing payload (e.g., MMAE) in DMF or DMSO. If the payload is a salt, add 1-2 equivalents of DIPEA to neutralize it. b. Add the activated (S,E)-TCO₂-PEG₃-acid solution to the payload solution. A molar ratio of 1:1.2 to 1:1.5 (payload:activated linker) is recommended as a starting point. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification and Characterization: a. Purify the resulting TCO-PEG₃-Payload conjugate by reverse-phase HPLC. b. Characterize the purified conjugate by LC-MS to confirm the molecular weight and purity. c. Lyophilize the pure fractions and store at -20°C under dessication.

Protocol 2: Preparation of Tetrazine-Modified Antibody

This protocol describes the modification of a monoclonal antibody with a tetrazine moiety for subsequent reaction with the TCO-linker-payload.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tetrazine-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

Procedure:

-

Antibody Preparation: a. Exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components. b. Adjust the antibody concentration to 2-10 mg/mL.

-

Tetrazine Labeling: a. Prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO. b. Add a 5-20 molar excess of the Tetrazine-NHS ester stock solution to the antibody solution. c. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

Purification: a. Remove excess, unreacted Tetrazine-NHS ester using a desalting column, exchanging the buffer to PBS, pH 7.4. b. Determine the degree of labeling (DOL) of the tetrazine-modified antibody (mAb-Tz) using UV-Vis spectroscopy.

Protocol 3: ADC Conjugation via IEDDA Click Chemistry

This protocol details the conjugation of the TCO-linker-payload to the tetrazine-modified antibody.

Materials:

-

Tetrazine-modified antibody (mAb-Tz) from Protocol 2

-

TCO-PEG₃-Payload from Protocol 1

-

Conjugation Buffer: PBS, pH 7.4

-

Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography

Procedure:

-

Stock Solution Preparation: a. Prepare a 10 mM stock solution of the TCO-PEG₃-Payload in DMSO.

-

Conjugation Reaction: a. Add a 1.5 to 3.0 molar excess of the TCO-PEG₃-Payload stock solution to the mAb-Tz solution. b. Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle mixing. The reaction is typically complete within 30 minutes.

-

Purification: a. Purify the resulting ADC from unreacted linker-payload and other impurities using Size Exclusion Chromatography (SEC) or Protein A chromatography. b. Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS).

Protocol 4: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):

-

Principle: The conjugation of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody. HIC separates ADC species based on this difference in hydrophobicity.

-

Method:

-

Use a HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7).

-

Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).

-

Elute the ADC species with a decreasing salt gradient.

-

Calculate the average DAR from the relative peak areas of the different drug-loaded species.

-

2. DAR and Purity Analysis by Mass Spectrometry (MS):

-

Principle: MS provides a direct measurement of the molecular weight of the intact or reduced ADC, allowing for accurate determination of the number of conjugated drug-linkers.

-

Method:

-

Analyze the intact ADC using LC-MS.

-

For more detailed analysis, reduce the ADC to separate the light and heavy chains before LC-MS analysis.

-

The mass difference between the conjugated and unconjugated antibody/chains corresponds to the mass of the attached drug-linkers.

-

3. In Vitro Cytotoxicity Assay:

-

Principle: To determine the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.

-

Method:

-

Seed cancer cells in 96-well plates.

-

Treat the cells with serial dilutions of the ADC.

-

Incubate for 72-120 hours.

-

Assess cell viability using a suitable reagent (e.g., CellTiter-Glo®).

-

Calculate the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

-

Visualizations

Caption: Experimental workflow for ADC synthesis.

Caption: ADC mechanism of action.

References

- 1. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

Site-Specific Protein Labeling with (S,E)-TCO2-PEG3-acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein labeling is a cornerstone of modern biological research and therapeutic development, enabling precise investigation of protein function, localization, and interactions. The bioorthogonal reaction between trans-cyclooctene (TCO) and tetrazine stands out for its exceptional speed and specificity, proceeding rapidly in complex biological environments without the need for cytotoxic catalysts. This document provides detailed application notes and protocols for the use of (S,E)-TCO2-PEG3-acid, a versatile reagent for introducing the trans-cyclooctene moiety onto proteins for subsequent ligation with tetrazine-functionalized molecules.